molecular formula C11H6ClN3O B118326 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile CAS No. 151192-45-9

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile

Cat. No. B118326
M. Wt: 231.64 g/mol
InChI Key: DNPVNMWXVGADAC-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is a chemical compound with the molecular formula C11H6ClN3O . It is also known by other names such as 1-cyano-3-phenyl-6-chloropyridazin-4-one . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of heterocyclic compounds like 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile often involves the use of cyanoacetohydrazides. These precursors participate in various types of reactions, including cyclocondensation and cyclization, leading to the formation of heterocycles .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is characterized by an average mass of 231.638 Da and a monoisotopic mass of 231.019943 Da .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

6-chloro-4-oxo-3-phenylpyridazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-6-9(16)11(14-15(10)7-13)8-4-2-1-3-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVNMWXVGADAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=CC2=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598508
Record name 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile

CAS RN

151192-45-9
Record name 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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